Solifenacin Succinate EP Impurity G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

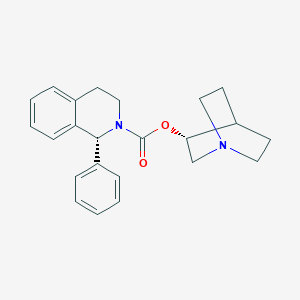

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOUYBDGKBSUES-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740780-79-4 | |

| Record name | (1R,3'R)-Solifenacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740780794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,3'R)-SOLIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6P2J8CQ79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solifenacin Succinate EP Impurity G: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Solifenacin Succinate EP Impurity G, a critical substance in the quality control of the active pharmaceutical ingredient (API) Solifenacin Succinate. This document details its chemical identity, formation pathways, and analytical methodologies for its detection and quantification, presenting data in a structured format for ease of reference.

Introduction to Solifenacin and Impurity G

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB).[1] As with any pharmaceutical compound, controlling impurities is paramount to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several impurities of Solifenacin, among which Impurity G is of significant interest due to its close structural relationship to the active molecule.

This compound is the (1R, 3'R)-isomer of Solifenacin.[1][2] Its presence in the final API is primarily due to non-stereospecific synthesis or racemization during the manufacturing process.[1] Rigorous analytical control is therefore essential to ensure that its levels are within the stringent limits set by regulatory bodies such as the International Council for Harmonisation (ICH).[1]

Chemical and Physical Properties

A clear identification of this compound is fundamental for its effective control. The key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | [1][3][4][5][6] |

| Synonyms | (1R,3'R)-Solifenacin, Solifenacin (R,R)-Isomer | [7][8] |

| CAS Number | 740780-79-4 (free base) | [1][3][4][6][8][9][10] |

| Molecular Formula | C₂₃H₂₆N₂O₂ | [3][4][8][9] |

| Molecular Weight | 362.46 g/mol | [3][9] |

| Succinate Salt CAS | 862207-70-3 | [7][11] |

| Succinate Salt Formula | C₂₇H₃₂N₂O₆ | [7] |

| Succinate Salt MW | 480.55 g/mol | [7] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Formation and Synthesis

This compound is primarily formed during the synthesis of Solifenacin. The synthesis involves the coupling of two chiral building blocks: (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-3-quinuclidinol. The formation of the undesired (1R, 3'R)-isomer (Impurity G) can occur if the stereochemical integrity of the chiral centers is not maintained throughout the manufacturing process.[1]

The choice of solvents and reaction conditions plays a crucial role in preventing racemization and the subsequent formation of stereoisomeric impurities like Impurity G.[1] While specific details of commercial synthesis are proprietary, the general pathway leading to the potential formation of Impurity G is understood.

The diagram below illustrates the conceptual pathway for the formation of Solifenacin and Impurity G.

Caption: Conceptual pathway for the formation of Solifenacin and Impurity G.

Analytical Methodologies

The quantification of this compound is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[1]

European Pharmacopoeia HPLC Method

The European Pharmacopoeia outlines a specific method for the determination of isomeric purity of Solifenacin Succinate. This method is designed to separate Solifenacin from its stereoisomers, including Impurity G.

Experimental Protocol:

-

Column: Chiral stationary phase (e.g., CHIRALPAK® AD-H).[12]

-

Mobile Phase: A mixture of heptane, anhydrous ethanol, and diethylamine (e.g., 800:200:0.1 v/v/v).[12]

-

Flow Rate: Typically around 0.8 mL/min.[12]

-

Column Temperature: 35°C.[12]

-

UV Detection: 220 nm.[12]

-

Injection Volume: 10 µL.[12]

System Suitability:

The method's suitability is confirmed by analyzing a reference solution containing Solifenacin and its impurities F, G, and H. The relative retention time (RRT) is a key parameter for peak identification.

| Compound | Relative Retention Time (RRT) |

| Solifenacin | 1.00 (retention time ~17 min) |

| Impurity F | ~0.7 |

| Impurity H | ~0.76 |

| Impurity G | ~0.84 |

| Data sourced from the European Pharmacopoeia method.[12] |

The resolution between the peaks of impurities F and H should be at least 1.5, and the peak-to-valley ratio between the peaks of Impurity G and Impurity H should be at least 10.[12]

The following diagram outlines the general workflow for the HPLC analysis of Solifenacin impurities.

Caption: General workflow for HPLC analysis of Solifenacin impurities.

Stability and Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. While Solifenacin Succinate is susceptible to degradation under basic and oxidative conditions, the formation of Impurity G as a degradant is not a primary pathway.[1] Its formation is more closely linked to the synthetic process.

Summary of Stability Data:

| Condition | Observation | Impurity G Formation |

| Thermal Stress | Impurity G shows reduced thermal stability compared to the active (S,R) stereoisomer, with degradation initiating at temperatures above 95°C.[9] | Moderate degradation at 105°C for 72 hours results in Impurity G formation ranging from 0.03-0.12% by weight.[9] |

| Oxidative Stress | Impurity G demonstrates enhanced oxidative susceptibility, with only 65-70% remaining after 24 hours of exposure.[9] | Under oxidative conditions (3% H₂O₂ at 25°C), Impurity G formation ranges from 0.08-0.20% by weight.[9] |

Conclusion

This compound is a critical process-related impurity that requires careful monitoring to ensure the quality and safety of the final drug product. Its control is achieved through stereoselective synthesis and validated analytical methods, primarily chiral HPLC, as outlined in the European Pharmacopoeia. A thorough understanding of its formation and analytical behavior is essential for researchers, scientists, and drug development professionals working with Solifenacin Succinate.

References

- 1. This compound | 740780-79-4 | Benchchem [benchchem.com]

- 2. Solifenacin EP Impurity G (RR-isomer) | Solifenacin EP Impurity G (RR-isomer) | Pharma Impurities | Dr. Ashavin [drashavins.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (1R,3'R)-Solifenacin | C23H26N2O2 | CID 11155732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alentris.org [alentris.org]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. clearsynth.com [clearsynth.com]

- 8. (1R,3R)-Solifenacin Succinate 2 | 740780-79-4 [chemicalbook.com]

- 9. Buy this compound | 740780-79-4 [smolecule.com]

- 10. Solifenacin EP Impurity G | 740780-79-4 [chemicea.com]

- 11. Solifenacin EP Impurity G Succinate - CAS - 862207-70-3 | Axios Research [axios-research.com]

- 12. search.daicelchiral.com [search.daicelchiral.com]

A Comprehensive Technical Guide to Solifenacin Succinate EP Impurity G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Solifenacin Succinate EP Impurity G, a critical stereoisomeric impurity in the synthesis of the active pharmaceutical ingredient (API) Solifenacin Succinate. This document details its chemical identity, pathways of formation, and analytical methodologies for its quantification and control, adhering to the stringent requirements of pharmaceutical research and development.

Introduction to Solifenacin and Its Stereoisomeric Impurities

Solifenacin is a competitive muscarinic receptor antagonist, primarily targeting M3 receptors in the bladder's detrusor muscle.[1][2] This antagonism leads to muscle relaxation, thereby increasing bladder capacity and alleviating symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.[1][3] The therapeutic agent, Solifenacin Succinate, is the succinic acid salt of (3R)-1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.

The synthesis of Solifenacin involves the coupling of two chiral centers, leading to the potential formation of four stereoisomers. This compound is the (1R, 3'R)-isomer, a diastereomer of the active solifenacin molecule.[4][5] The presence and quantity of this and other impurities must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below. These data are essential for its identification and for the development of analytical methods.

| Parameter | Value | Reference |

| Chemical Name | (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | [5] |

| Synonyms | (R,R)-Solifenacin, Solifenacin (1R,3R)-Isomer, (1R,3′R)-Solifenacin | [6] |

| CAS Number (Free Base) | 740780-79-4 | [4] |

| CAS Number (Succinate Salt) | 862207-70-3 | [7] |

| Molecular Formula (Free Base) | C₂₃H₂₆N₂O₂ | [4] |

| Molecular Weight (Free Base) | 362.46 g/mol | [4] |

| Molecular Formula (Succinate Salt) | C₂₇H₃₂N₂O₆ | [6] |

| Molecular Weight (Succinate Salt) | 480.55 g/mol | [6] |

Synthesis and Pathways of Formation

This compound is not intentionally synthesized as a therapeutic agent but arises as an impurity during the manufacturing process of Solifenacin. Its formation is primarily due to a lack of complete stereochemical control over the starting materials or the reaction conditions.

The principal synthesis of Solifenacin involves the condensation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol.[5] Impurity G, being the (1R, 3'R) isomer, is typically formed when the incorrect stereoisomer of the tetrahydroisoquinoline starting material, (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, is present and reacts with (R)-3-quinuclidinol. Racemization at the C1 position of the tetrahydroisoquinoline intermediate under certain reaction conditions can also be a source of this impurity.[5]

The final crystallization step, where the solifenacin free base is reacted with succinic acid, is a critical control point. The differential solubility between the desired (1S,3'R) diastereomer salt and the undesired (1R,3'R) diastereomer salt (Impurity G) can be exploited for purification.[5] Process parameters such as pH and cooling rate significantly influence the efficiency of this separation.[5]

Caption: Synthetic pathway of Solifenacin and the origin of Impurity G.

Mechanism of Action of Solifenacin

To understand the toxicological and pharmacological implications of impurities, it is crucial to comprehend the mechanism of action of the parent drug. Solifenacin functions by blocking the action of acetylcholine at muscarinic receptors. In the bladder, acetylcholine binding to M3 receptors triggers a signaling cascade that results in the contraction of the detrusor muscle.[8] By competitively antagonizing these M3 receptors, solifenacin prevents this contraction, leading to bladder relaxation and relief of overactive bladder symptoms.[1][2]

Caption: Signaling pathway of Solifenacin's antagonistic action on M3 receptors.

Analytical Methodologies

The quantification of this compound is critical for quality control. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for the simultaneous determination of Solifenacin and its impurities.

Experimental Protocol: RP-HPLC Method

The following protocol is a representative example compiled from validated methods for the analysis of Solifenacin and its impurities.[4][7]

Objective: To separate and quantify this compound from Solifenacin and other related substances in a drug sample.

Materials and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Di-sodium hydrogen phosphate anhydrous (AR grade)

-

Orthophosphoric acid (AR grade)

-

Triethylamine (TEA)

-

Water (HPLC grade, Milli-Q or equivalent)

-

Reference standards for Solifenacin Succinate and its impurities, including Impurity G.

Chromatographic Conditions:

-

Instrument: HPLC system with a PDA or UV detector.

-

Column: L1 packing (C18), e.g., Waters Xterra RP-8 (250 x 4.6 mm, 5µm) or equivalent.[7]

-

Mobile Phase A: Phosphate buffer (e.g., 0.01 M Di-sodium hydrogen phosphate), pH adjusted to 6.6 with orthophosphoric acid, containing 0.5% Triethylamine.[4]

-

Mobile Phase B: 90% Acetonitrile in water.[4]

-

Gradient Program: A gradient elution is typically used to achieve optimal separation. A representative gradient might be:

Time (min) % Mobile Phase A % Mobile Phase B 0 80 20 10 60 40 22 30 70 37 30 70 38 80 20 | 45 | 80 | 20 |

-

Column Temperature: 30°C.[4]

-

Detection Wavelength: 225 nm.[4]

-

Injection Volume: 10-20 µL.

Preparation of Solutions:

-

Diluent: Prepare a mixture of Acetonitrile and water (50:50 v/v).

-

Standard Stock Solution: Accurately weigh about 2.5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Sample Solution: Accurately weigh and transfer tablet powder equivalent to 120 mg of Solifenacin into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm nylon membrane filter before injection.

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the diluent (as a blank) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and response factor for Impurity G.

-

Inject the sample solution.

-

Identify and quantify Impurity G in the sample chromatogram based on the retention time and response from the standard injection.

Caption: General workflow for the RP-HPLC analysis of Impurity G.

Method Validation Data

A robust analytical method must be validated according to ICH guidelines. The following table summarizes typical validation parameters for HPLC methods used to quantify solifenacin impurities.

| Validation Parameter | Typical Results | Reference |

| Specificity | No interference at the retention time of the main peak and impurities. Peak purity of >0.99. | [4][7] |

| Linearity (Concentration Range) | LOQ to 1.0% of the test concentration. | [4] |

| Correlation Coefficient (r²) | > 0.999 | |

| Limit of Detection (LOD) | 1.106 µg/mL (for Solifenacin) | |

| Limit of Quantitation (LOQ) | 0.135 - 0.221 µg/mL (for Solifenacin impurities) | [4] |

| Accuracy (% Recovery) | 90.0% to 110.0% | [7] |

| Precision (% RSD) | < 5.0% for replicate injections. | [7] |

| Robustness | Method is unaffected by small, deliberate changes in flow rate, pH, and column temperature. | [4] |

Conclusion

The effective control of this compound is paramount for ensuring the quality and safety of Solifenacin Succinate drug products. This technical guide has provided comprehensive information on its identity, formation, and analysis. A thorough understanding of the synthetic pathways allows for process optimization to minimize the formation of this stereoisomeric impurity. Furthermore, the implementation of robust, validated analytical methods, such as the RP-HPLC protocol detailed herein, is essential for its accurate quantification and for ensuring compliance with regulatory standards. This information serves as a valuable resource for scientists and professionals engaged in the development, manufacturing, and quality control of Solifenacin Succinate.

References

- 1. WO2011086003A1 - Process for the preparation of solifenacin and solifenacin succinate - Google Patents [patents.google.com]

- 2. WO2008011462A2 - Process for preparing solifenacin and its salts - Google Patents [patents.google.com]

- 3. EP2305676A1 - Synthesis of solifenacin monosuccinate - Google Patents [patents.google.com]

- 4. US20090203914A1 - Process for the preparation of solifenacin - Google Patents [patents.google.com]

- 5. This compound | 740780-79-4 | Benchchem [benchchem.com]

- 6. hakon-art.com [hakon-art.com]

- 7. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Solifenacin N-Oxide synthesis - chemicalbook [chemicalbook.com]

Formation of Solifenacin Succinate EP Impurity G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of Solifenacin Succinate EP Impurity G, a critical stereoisomeric impurity encountered during the synthesis of the active pharmaceutical ingredient (API) Solifenacin Succinate. Understanding the formation pathways, analytical detection, and control strategies for this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Solifenacin Succinate and Impurity G

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The desired stereoisomer is the (1S, 3'R)-isomer. This compound is the diastereomer with the (1R, 3'R) configuration. Its presence in the final API is strictly controlled by regulatory agencies.

Chemical Structures:

-

Solifenacin: (1S, 3'R)-1-azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

-

Impurity G: (1R, 3'R)-1-azabicyclo[2.2.2]oct-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Pathways of Impurity G Formation

The formation of Impurity G is primarily a consequence of the loss of stereochemical integrity at the C1 position of the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline intermediate during the synthesis process.

Racemization of the Key Intermediate

The most significant pathway for the formation of Impurity G is the racemization of the chiral intermediate, (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. This can occur under specific reaction conditions, particularly in the presence of certain bases or at elevated temperatures in polar aprotic solvents. The mechanism involves the abstraction of the benzylic proton at the C1 position, leading to the formation of a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the (S) and (R) enantiomers of the tetrahydroisoquinoline intermediate. The (R)-enantiomer then reacts with (R)-3-quinuclidinol to form Impurity G.[1]

References

An In-Depth Technical Guide to the Degradation Pathways of Solifenacin Succinate and the Formation of EP Impurity G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Solifenacin Succinate, with a specific focus on the formation of the European Pharmacopoeia (EP) Impurity G. This document delves into the chemical stability of Solifenacin Succinate under various stress conditions and outlines the analytical methodologies for impurity detection and quantification.

Introduction to Solifenacin Succinate and its Stereoisomeric Impurity G

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The active pharmaceutical ingredient (API) is the (1S, 3'R)-stereoisomer. Solifenacin Succinate EP Impurity G is the (1R, 3'R)-diastereomer of Solifenacin. The stereochemical integrity of the drug substance is critical for its efficacy and safety. The formation of Impurity G is primarily associated with the synthesis process, where incomplete stereochemical control can lead to its presence as a process-related impurity. However, degradation of the drug substance under certain stress conditions can also potentially contribute to its formation.

Degradation Pathways of Solifenacin Succinate

Forced degradation studies are essential to understand the chemical stability of a drug substance and to identify potential degradation products. Solifenacin Succinate has been found to be susceptible to degradation under acidic, basic, and oxidative conditions.

Acidic and Basic Hydrolysis

Under acidic and basic conditions, the primary degradation pathway for Solifenacin Succinate is the hydrolysis of the ester linkage, leading to the formation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol. While hydrolysis is the main degradation route, extreme pH and temperature conditions could theoretically lead to epimerization at the chiral center of the tetrahydroisoquinoline moiety, potentially forming Impurity G. However, the extent of this epimerization under typical forced degradation conditions is generally low compared to hydrolysis.

Oxidative Degradation

Solifenacin Succinate is also susceptible to oxidative degradation. The tertiary amine group in the quinuclidine ring and the tetrahydroisoquinoline ring system are potential sites for oxidation. Common oxidative degradation products include the N-oxides of Solifenacin.

Formation of EP Impurity G

As previously mentioned, the primary source of Impurity G is the manufacturing process of Solifenacin Succinate. The key synthetic step involving the coupling of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol is critical for controlling the stereochemical purity of the final product. Racemization of the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline intermediate can lead to the formation of the (1R) enantiomer, which upon reaction with (R)-3-quinuclidinol, results in the formation of the (1R, 3'R) diastereomer, Impurity G.

While less prominent, the potential for the formation of Impurity G via epimerization of Solifenacin Succinate under stress conditions, particularly under strong basic conditions or elevated temperatures, cannot be entirely ruled out. This would involve the inversion of the stereocenter at the C1 position of the tetrahydroisoquinoline ring.

Quantitative Data on Impurity Formation

While extensive data exists on the overall degradation of Solifenacin Succinate, specific quantitative data for the formation of EP Impurity G under forced degradation conditions is limited in the public domain. Most studies focus on the major degradation products arising from hydrolysis and oxidation. The table below summarizes typical degradation behavior of Solifenacin Succinate under various stress conditions, highlighting that the formation of other impurities is more commonly reported than Impurity G.

| Stress Condition | Temperature | Duration | Total Degradation (%) | Major Degradation Products Identified | EP Impurity G Formation |

| Acidic | 60°C | 6 hours | Significant degradation observed[1] | Hydrolysis products | Not explicitly reported as a major degradant |

| Basic | 60°C | 6 hours | Significant degradation observed[1] | Hydrolysis products | Potential for epimerization, but not quantified in most studies |

| Oxidative | 60°C | 6 hours | Significant degradation observed[1] | N-Oxides | Not typically formed through this pathway |

| Thermal | 110°C | 24 hours | Stable to moderate degradation | - | Potential for epimerization, but generally low |

| Photolytic | Sunlight | 24 hours | Stable | - | Not expected to form |

Experimental Protocols

Forced Degradation Studies

A typical forced degradation study for Solifenacin Succinate involves subjecting the drug substance to various stress conditions as per ICH guidelines.

-

Acid Hydrolysis: Treat Solifenacin Succinate solution with 0.1 N HCl at 60°C for 6 hours.[2]

-

Base Hydrolysis: Treat Solifenacin Succinate solution with 0.1 N NaOH at 60°C for 6 hours.[2]

-

Oxidative Degradation: Treat Solifenacin Succinate solution with 3% H₂O₂ at room temperature for 15 minutes.[2]

-

Thermal Degradation: Expose solid Solifenacin Succinate to dry heat at 110°C for 24 hours.[2]

-

Photolytic Degradation: Expose Solifenacin Succinate solution to sunlight for 24 hours.[2]

Analytical Method for Impurity Quantification

A stability-indicating HPLC method is required to separate and quantify Solifenacin Succinate from its impurities, including the stereoisomeric Impurity G. Chiral chromatography is essential for the separation of diastereomers.

-

Chromatographic System: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak), is typically used.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol or isopropanol, with a small amount of an amine modifier like diethylamine, is commonly employed for normal-phase chiral separations.[3]

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm) is used for quantification.[3]

Visualizations

The following diagrams illustrate the key pathways discussed in this guide.

Caption: Synthetic pathway of Solifenacin and the formation of EP Impurity G.

Caption: Overview of Solifenacin Succinate's degradation pathways.

Caption: Workflow for the analysis of degradation products.

Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. For Solifenacin Succinate, EP Impurity G is primarily a process-related impurity arising from the synthesis. While forced degradation studies indicate that Solifenacin Succinate is susceptible to hydrolysis and oxidation, the formation of Impurity G through degradation appears to be a minor pathway. Robust analytical methods, particularly chiral HPLC, are essential for the separation and quantification of all stereoisomers to ensure the quality, safety, and efficacy of the final drug product. Further research focusing on the quantification of Impurity G under specific stress conditions would be beneficial for a more complete understanding of its formation potential.

References

Solifenacin Succinate EP Impurity G: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of Solifenacin Succinate EP Impurity G, its formation, analytical quantification, and its critical role as a reference standard in ensuring the quality and safety of solifenacin succinate drug products.

Solifenacin Succinate, a competitive muscarinic receptor antagonist, is the active pharmaceutical ingredient (API) in medications for treating overactive bladder.[1] The stereochemical integrity of solifenacin is crucial for its therapeutic efficacy. During its synthesis and storage, various impurities can arise, one of the most critical being this compound. This technical guide provides a detailed overview of Impurity G, its formation pathways, analytical methodologies for its control, and its significance as a reference standard for researchers, scientists, and drug development professionals.

Chemical Profile and Significance

This compound is chemically defined as [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate.[2] It is a stereoisomer of the active solifenacin moiety, specifically the (1R, 3'R)-isomer.[1] The presence of this and other impurities must be carefully controlled to meet the stringent purity requirements set by regulatory bodies like the European Pharmacopoeia (EP) and the International Council for Harmonisation (ICH).[1] The use of a well-characterized reference standard for Impurity G is therefore essential for the accurate identification and quantification of this impurity in solifenacin succinate drug substances and products.[1]

| Identifier | Value |

| Chemical Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| CAS Number | 740780-79-4[1][2] |

| Molecular Formula | C23H26N2O2[2] |

| Molecular Weight | 362.5 g/mol [1][2] |

| Synonyms | (1R,3R)-Solifenacin[2] |

| Nature | Synthetic Impurity / Reference Standard[2] |

Table 1: Chemical Identifiers for this compound. This table provides key chemical information for the identification of this compound.

Formation and Degradation Pathways

The formation of this compound can occur both during the synthesis of the API and as a degradation product under various stress conditions.

Synthetic Formation

The synthesis of solifenacin involves the coupling of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol. The formation of Impurity G, the (1R, 3'R)-isomer, is primarily a result of incomplete stereochemical control during the synthesis process.[1] The choice of solvents, reagents, and reaction conditions, such as temperature and pH, can significantly influence the stereochemical purity of the final product.[1] For instance, the use of strong bases or certain solvent systems can promote racemization at the chiral centers, leading to the formation of unwanted stereoisomers like Impurity G.[1]

Degradation Pathways

Forced degradation studies have shown that solifenacin succinate can degrade under various stress conditions, leading to the formation of Impurity G among other degradation products. The rate of formation is dependent on the specific stressor and its intensity.

The following tables summarize the quantitative data on the formation of Impurity G under different stress conditions as reported in various studies.

| Stress Condition | Temperature | Impurity G Formation (% w/w) | Total Degradation (%) |

| Acidic (1N HCl) | 60°C | 0.05 - 0.15[2] | 5 - 10[2] |

| Oxidative (3% H₂O₂) | 25°C | 0.08 - 0.20[2] | 20 - 25[2] |

| Thermal | 105°C | 0.03 - 0.12[2] | 8 - 15[2] |

| Photolytic (1.2 million lux hours) | - | 0.02 - 0.08[2] | 2 - 5[2] |

| Humidity (90% RH) | 25°C | 0.01 - 0.05[2] | 3 - 8[2] |

Table 2: Formation of Impurity G under Various Stress Conditions. This table quantifies the formation of this compound under different forced degradation conditions.

| Temperature | Time | Impurity G Concentration (% w/w) |

| 40°C | 6 hours | 0.02[2] |

| 40°C | 24 hours | 0.08[2] |

| 40°C | 168 hours | 0.35[2] |

| 60°C | 24 hours | 0.25[2] |

| 60°C | 1 week | 1.20[2] |

Table 3: Time-Course of Impurity G Formation at Elevated Temperatures. This table shows the progressive formation of Impurity G over time at 40°C and 60°C.

Analytical Methodologies

The accurate detection and quantification of this compound are paramount for ensuring the quality of the drug product. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed and validated for the separation and quantification of solifenacin and its impurities.[1] The European Pharmacopoeia specifies a relative retention time of approximately 0.84 for Impurity G relative to the principal peak of solifenacin, which is a critical parameter for its identification.[1]

Generalized Experimental Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 stationary phase is commonly used.[1]

-

Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[3]

-

Flow Rate: Typically around 1.0 mL/min.[3]

-

Detection Wavelength: Photodiode array (PDA) detection at 220 nm is often employed for quantification.[3]

-

Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[4]

-

Sample Preparation: The drug substance or product is dissolved in a suitable diluent, filtered, and injected into the HPLC system.

-

Quantification: The amount of Impurity G is determined by comparing its peak area to that of a qualified reference standard of Impurity G at a known concentration.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary method for the separation and quantification of solifenacin and its impurities.

Generalized Experimental Protocol for HPTLC Analysis:

-

Stationary Phase: HPTLC plates pre-laminated with silica gel 60 F254.[4][5]

-

Mobile Phase: A mixture of solvents such as methanol, chloroform, and ammonia.[4]

-

Application: The sample and standard solutions are applied to the HPTLC plate as bands.

-

Development: The plate is developed in a chromatographic chamber with the mobile phase.

-

Detection: The separated bands are scanned using a densitometer at a specific wavelength, typically 220 nm.[4]

-

Quantification: The concentration of Impurity G is determined by comparing the peak area of the sample to the calibration curve generated from the reference standard.

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation and confirmation of impurities.[1] The fragmentation pattern of Impurity G in the mass spectrometer provides unambiguous identification, complementing the retention time data from the chromatographic separation.

The Role of the Reference Standard

A certified reference standard of this compound is indispensable for several critical activities in pharmaceutical development and quality control:

-

Peak Identification: To unequivocally identify the peak corresponding to Impurity G in a chromatogram based on its retention time.

-

Method Validation: As a key component in the validation of analytical methods to demonstrate specificity, linearity, accuracy, and precision for the quantification of Impurity G.

-

Purity Testing: For the routine quality control of batches of solifenacin succinate API and finished drug products to ensure that the level of Impurity G is below the established specification limits.

-

Stability Studies: To monitor the formation of Impurity G during stability testing of the drug substance and product under various storage conditions.

References

- 1. This compound | 740780-79-4 | Benchchem [benchchem.com]

- 2. Buy this compound | 740780-79-4 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Expeditive Chromatographic Methods for Quantification of Solifenacin Succinate along with its Official Impurity as the … [ouci.dntb.gov.ua]

Physicochemical Properties of Solifenacin Succinate EP Impurity G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Solifenacin Succinate EP Impurity G, a critical stereoisomeric impurity of the active pharmaceutical ingredient (API) Solifenacin Succinate. Understanding the characteristics of this impurity is paramount for robust analytical method development, quality control, and ensuring the safety and efficacy of the final drug product.

Introduction

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] this compound, with the chemical name (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a stereoisomer of solifenacin that can form during the manufacturing process.[1] Its monitoring and control are mandated by pharmacopeial standards to ensure the purity and safety of the drug product.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while basic identifiers are readily available, specific experimental data for properties such as melting point, boiling point, and pKa are not widely published in scientific literature and are typically provided in the Certificate of Analysis by commercial suppliers of the reference standard.[2][3]

Table 1: Physicochemical Identification of this compound

| Property | Value |

| Chemical Name | (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |

| Synonyms | Solifenacin (1R,3R)-Isomer, (R,R)-Solifenacin |

| Molecular Formula (Free Base) | C₂₃H₂₆N₂O₂[4] |

| Molecular Weight (Free Base) | 362.48 g/mol [4] |

| CAS Number (Free Base) | 740780-79-4[4] |

| Molecular Formula (Succinate Salt) | C₂₇H₃₂N₂O₆[5] |

| Molecular Weight (Succinate Salt) | 480.55 g/mol [5] |

| CAS Number (Succinate Salt) | 862207-70-3[5] |

Table 2: Chromatographic and Other Physicochemical Properties

| Property | Value |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

| pKa | Data not publicly available |

| Solubility | Data not publicly available; likely to have solubility profiles in organic solvents similar to solifenacin, such as methanol, ethanol, and acetonitrile. |

| Relative Retention Time (HPLC) | Approximately 0.84 relative to solifenacin succinate as per the European Pharmacopoeia method.[1] |

Experimental Protocols

Detailed experimental protocols for the de novo synthesis and physicochemical characterization of this compound are not extensively published. However, a general workflow for its isolation, identification, and characterization can be inferred from the analytical methods reported for solifenacin succinate and its impurities.

Isolation and Purification of Impurity G

Impurity G is typically isolated from a mixture containing solifenacin and its other stereoisomers using preparative chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Preparative Chiral HPLC for Isolation of Solifenacin Isomers

-

Column: A suitable chiral stationary phase, such as a polysaccharide-based chiral column (e.g., amylose or cellulose derivatives), is used. The selection of the exact column and its dimensions will depend on the scale of the separation.

-

Mobile Phase: A normal-phase mobile phase is commonly employed for chiral separations of solifenacin isomers. A typical mobile phase might consist of a mixture of n-hexane, ethanol, and a small amount of an amine modifier like diethylamine to improve peak shape.[6]

-

Flow Rate: The flow rate is optimized to achieve the best separation while considering the backpressure limits of the column and system.

-

Detection: UV detection at a wavelength where solifenacin and its isomers exhibit strong absorbance (e.g., 220 nm) is used to monitor the elution profile.[6]

-

Fraction Collection: Fractions corresponding to the peak of Impurity G are collected.

-

Solvent Evaporation: The collected fractions are evaporated under reduced pressure to yield the isolated impurity.

Structural Characterization

The identity and structure of the isolated Impurity G are confirmed using a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment of the molecule and confirm its structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Commercial suppliers of the Solifenacin EP Impurity G reference standard typically provide a comprehensive Certificate of Analysis that includes data from these techniques.[2][3]

Signaling Pathway and Experimental Workflow

Solifenacin Signaling Pathway

Solifenacin, the parent drug, exerts its therapeutic effect by acting as a competitive antagonist at muscarinic M3 receptors in the bladder smooth muscle. The following diagram illustrates this signaling pathway.

Experimental Workflow for Impurity G Characterization

The following diagram outlines a typical experimental workflow for the isolation and characterization of this compound.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of this compound. While a complete public profile of its experimental physicochemical constants is lacking, this guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry. The provided experimental workflow offers a robust framework for the isolation and comprehensive characterization of this and other related impurities, which is essential for maintaining the quality and safety of solifenacin-containing drug products.

References

- 1. This compound | 740780-79-4 | Benchchem [benchchem.com]

- 2. glppharmastandards.com [glppharmastandards.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Solifenacin EP Impurity G Succinate - CAS - 862207-70-3 | Axios Research [axios-research.com]

- 5. clearsynth.com [clearsynth.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Guide to Pharmacopeial Standards for Solifenacin Succinate Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for impurities in Solifenacin Succinate, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. The information compiled herein is crucial for ensuring the quality, safety, and efficacy of Solifenacin Succinate drug substances and products. This guide summarizes the specified impurities, their acceptance criteria, and the analytical methodologies stipulated by the leading pharmacopeias: the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JP).

Overview of Solifenacin Succinate and its Impurities

Solifenacin Succinate is a chiral molecule, and its synthesis and degradation can result in various process-related and degradation impurities. The control of these impurities is a critical aspect of pharmaceutical quality control to ensure patient safety. The major pharmacopeias have established monographs that outline the specific impurities to be controlled and the analytical procedures for their detection and quantification.

Pharmacopeial Impurity Specifications

The following tables summarize the known specified impurities for Solifenacin Succinate in the European Pharmacopoeia. Information from the United States Pharmacopeia and Japanese Pharmacopoeia is less publicly detailed but research and publications suggest control over similar related substances.

European Pharmacopoeia (Ph. Eur.)

The European Pharmacopoeia monograph for Solifenacin Succinate (2779) specifies control over several impurities, particularly focusing on isomeric purity.[1]

Table 1: Specified Impurities in Solifenacin Succinate (Ph. Eur.)

| Impurity Name | Structure | Acceptance Criteria |

| Impurity F | (1R,3S)-1-azabicyclo[2.2.2]oct-3-yl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | Not more than 0.15% |

| Impurity G | (1R,3R)-1-azabicyclo[2.2.2]oct-3-yl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | - |

| Impurity H | (1S,3S)-1-azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | - |

| Impurity I (N-oxide) | (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinoline carboxylic Acid (3R)-1-Oxido-1-azabicyclo[2.2.2]oct-3-yl Ester | - |

| Any Unspecified Impurity | - | Not more than 0.10% |

| Total Impurities | - | Not more than 0.4% |

Note: Specific limits for Impurities G and H are often controlled under a general test for isomeric purity rather than individual limits for organic impurities. Impurity I is a known degradation product monitored in stability studies.

United States Pharmacopeia (USP)

The USP monograph for Solifenacin Succinate was introduced in Pharmacopeial Forum 41(5).[2] While the full official text is not publicly available, related substance testing is a mandatory part of the monograph. Research articles often refer to USP methods for the validation of impurity analysis, commonly mentioning Impurity A and Impurity B.

Table 2: Commonly Referenced Impurities in USP-related Validations

| Impurity Name | Chemical Name |

| Impurity A | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline |

| Impurity B | Ethyl-(1S)-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate |

Japanese Pharmacopoeia (JP)

Experimental Protocols for Impurity Determination

The primary analytical technique for the determination of Solifenacin Succinate impurities is High-Performance Liquid Chromatography (HPLC). The following sections detail typical experimental protocols based on publicly available information and scientific publications that reference pharmacopeial methods.

European Pharmacopoeia: Isomeric Purity

The Ph. Eur. method for isomeric purity is crucial for controlling the stereoisomeric impurities F, G, and H.

-

Method: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

-

Column: Chiral stationary phase, such as Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-heptane, anhydrous ethanol, and diethylamine (e.g., 800:200:0.1 v/v/v).[3]

-

Flow Rate: 0.8 mL/min.[3]

-

Column Temperature: 35 °C.[3]

-

Detection: UV at 220 nm.[3]

-

Injection Volume: 10 µL.[3]

-

System Suitability:

-

Relative Retention Times (with respect to Solifenacin): [3]

-

Impurity F: ~0.7

-

Impurity H: ~0.76

-

Impurity G: ~0.84

-

British Pharmacopoeia: Related Substances in Solifenacin Tablets

The British Pharmacopoeia (BP) 2023 provides a method for related substances in Solifenacin Tablets, which is often harmonized with the Ph. Eur. This method is suitable for detecting degradation products like Impurity I (N-oxide).

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with gradient elution.

-

Column: Octylsilyl silica gel for chromatography (C8), such as Waters Symmetry C8 (250 mm x 4.6 mm, 5 µm).[4]

-

Mobile Phase A: A mixture of acetonitrile, methanol, and a buffer solution (15:15:70 v/v/v). The buffer consists of a 4.11 g/L solution of potassium dihydrogen orthophosphate with 1 mL of triethylamine, adjusted to pH 3.3 with orthophosphoric acid.[4]

-

Mobile Phase B: A mixture of buffer, acetonitrile, and methanol (30:35:35 v/v/v).[4]

-

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 25 90 10 25 - 30 90 -> 10 10 -> 90 30 - 40 10 90 40 - 45 10 -> 90 90 -> 10 | 45 - 55 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30 °C.[4]

-

Detection: UV at 220 nm.[4]

-

Injection Volume: 10 µL.[4]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for pharmacopeial impurity analysis and a typical experimental workflow for HPLC-based impurity determination.

Conclusion

The pharmacopeial standards for Solifenacin Succinate impurities are essential for ensuring the quality and safety of this widely used medication. While the European Pharmacopoeia provides detailed public information on isomeric and organic impurities, a comprehensive understanding requires access to the full monographs of the USP and JP. The HPLC methods outlined provide a robust framework for the separation and quantification of these impurities. Adherence to these pharmacopeial standards is mandatory for drug manufacturers and is a critical component of regulatory submissions and ongoing quality control. Researchers and drug development professionals must stay abreast of any revisions to these monographs to ensure continued compliance.

References

Navigating the Unknown: A Toxicological Profile of Solifenacin Succinate EP Impurity G

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological studies on Solifenacin Succinate EP Impurity G are not publicly available. This guide provides a comprehensive framework for its toxicological assessment based on regulatory guidelines, in silico methods, and analysis of its structural components.

Introduction to this compound

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. During its synthesis, various impurities can arise, including this compound. This impurity is a stereoisomer of the active pharmaceutical ingredient (API), specifically the (1R,3'R)-isomer. The control of such impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.

The European Pharmacopoeia (EP) monograph for Solifenacin Succinate lists Impurity G and sets limits for its presence. For drug development professionals, understanding the potential toxicological profile of this and other impurities is paramount for risk assessment and regulatory compliance. In the absence of direct toxicological data, a scientifically rigorous approach combining regulatory guidelines, computational toxicology, and knowledge of structure-activity relationships is necessary.

Regulatory Framework for Impurity Qualification

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines provide a framework for the identification, reporting, and qualification of impurities.

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified. The qualification threshold is the level above which an impurity needs to be qualified.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

For genotoxic impurities, the ICH M7 guideline provides a framework for assessment and control to limit potential carcinogenic risk. This often involves a much lower threshold of toxicological concern (TTC).

Toxicological Assessment Strategy for Data-Poor Impurities

In the absence of direct experimental data for this compound, a multi-pronged approach is required for its toxicological assessment. This strategy relies on predictive methods and the evaluation of structurally related compounds.

In Silico Genotoxicity Assessment (ICH M7)

A primary concern for any impurity is its potential for genotoxicity. The ICH M7 guideline recommends a computational toxicology assessment using two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.

Experimental Protocol: In Silico Genotoxicity Prediction

-

Obtain the Chemical Structure: The 2D structure of this compound in a suitable format (e.g., SMILES) is required.

-

Select (Q)SAR Models: Utilize two validated and complementary (Q)SAR models.

-

Expert Rule-Based Systems: (e.g., Derek Nexus) - These systems contain a knowledge base of structural alerts that are known to be associated with mutagenicity. The impurity's structure is analyzed for the presence of these alerts.

-

Statistical-Based Systems: (e.g., Sarah Nexus, CASE Ultra) - These models are built on large datasets of chemicals with known mutagenicity data. They predict the probability of mutagenicity based on statistical correlations between structural fragments and activity.

-

-

Perform Predictions: Run the analysis for bacterial mutagenicity (Ames test).

-

Interpret Results:

-

If both models are negative, the impurity is considered to have no mutagenic potential and can be controlled as a non-mutagenic impurity.

-

If either model is positive, the impurity is treated as potentially mutagenic. Further assessment, such as an in vitro Ames test, may be required to de-risk the finding.

-

Conflicting results require expert review.

-

Read-Across Toxicological Assessment

The read-across approach involves using toxicological data from a structurally similar compound (the "source" or "analogue") to predict the toxicity of the target compound (Impurity G). Given that Impurity G is a stereoisomer of Solifenacin, the API itself is the most relevant analogue.

The justification for using Solifenacin as a read-across source is strong due to the identical chemical formula and connectivity. However, differences in stereochemistry can sometimes lead to different pharmacological and toxicological profiles. As a conservative approach, one might assume a similar toxicological profile to Solifenacin in the absence of data to the contrary.

Table 2: Summary of Publicly Available Toxicological Data for Solifenacin Succinate (API)

| Endpoint | Result | Species |

| Acute Oral Toxicity (LD50) | Not available | - |

| Genotoxicity (Ames Test) | Negative | - |

| Carcinogenicity | No evidence of carcinogenicity | Rat, Mouse |

| Reproductive/Developmental Toxicity | No teratogenicity observed at clinically relevant exposures | Rat, Rabbit |

Note: This table is a summary of generally available information and is not exhaustive. Specific values should be sourced from official safety data sheets or regulatory filings.

Toxicological Profile of Structural Moieties

Solifenacin and its Impurity G are composed of two key structural moieties: a quinuclidine ring and a tetrahydroisoquinoline system. Understanding the general toxicology of these chemical classes can provide insights into the potential hazards of Impurity G.

-

Quinuclidine Derivatives: This class of compounds is known to interact with various receptors, particularly muscarinic receptors. The primary pharmacology of Solifenacin is due to the anticholinergic activity mediated by this moiety. High doses of anticholinergic compounds can lead to effects such as dry mouth, blurred vision, constipation, and in severe cases, central nervous system effects. Some quinuclidine derivatives have been investigated for a range of biological activities, and their toxicity is generally related to their specific receptor interactions.

-

Tetrahydroisoquinoline Derivatives: This structural class is found in many natural products and pharmaceuticals. Some tetrahydroisoquinolines have been investigated for potential neurotoxic effects, although this is highly dependent on the specific substitution pattern. For Solifenacin and its impurities, the bulky substituents and overall molecular structure make it unlikely to exhibit the same neurotoxic profiles as simpler, unsubstituted tetrahydroisoquinolines.

Conclusion and Risk Mitigation

A comprehensive toxicological assessment of this compound, in the absence of direct experimental data, can be robustly conducted through a combination of in silico analysis and a read-across approach from the parent API, Solifenacin.

Key Recommendations for Researchers and Drug Developers:

-

Conduct In Silico Genotoxicity Assessment: Perform a (Q)SAR analysis for bacterial mutagenicity as per ICH M7 guidelines. This is a critical first step in the safety assessment.

-

Leverage API Toxicological Data: In the absence of contrary evidence, the extensive toxicological data available for Solifenacin Succinate can be used to support the safety of Impurity G at the levels specified in the pharmacopoeia, assuming the in silico genotoxicity assessment is negative.

-

Justify the Read-Across: Clearly document the scientific rationale for using Solifenacin as a read-across analogue for Impurity G in regulatory submissions.

-

Control at Specification Limits: The primary strategy for mitigating any potential risk from Impurity G is to control its level in the drug substance to within the limits set by the European Pharmacopoeia and justified by the principles of ICH Q3A.

By following this structured approach, drug development professionals can effectively evaluate and manage the potential risks associated with this compound, ensuring patient safety and regulatory compliance.

Stereoisomers of Solifenacin Succinate and their impurities

An In-depth Technical Guide to the Stereoisomers of Solifenacin Succinate and Their Impurities

Introduction

Solifenacin succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][2][3][4] The active pharmaceutical ingredient, solifenacin, possesses two chiral centers, leading to the existence of four possible stereoisomers. The commercially available product, Vesicare®, is formulated with the pure (1S, 3'R)-stereoisomer, which is responsible for the desired pharmacological activity.[5][6] The stereochemical purity of solifenacin succinate is critical, as different stereoisomers can have varying pharmacological and toxicological profiles. This guide provides a comprehensive overview of the stereoisomers of solifenacin, its process-related and degradation impurities, and the analytical methodologies employed for their separation and control.

Stereoisomers of Solifenacin

Solifenacin has two chiral centers, one at the 1-position of the 1,2,3,4-tetrahydroisoquinoline ring and the other at the 3-position of the 1-azabicyclo[2.2.2]octan-3-yl (quinuclidinyl) moiety. This results in four stereoisomers, as detailed in the table below. The (1S, 3'R)-isomer is the pharmacologically active form of the drug.[5][6]

Table 1: Stereoisomers of Solifenacin

| Stereoisomer Configuration | Description |

| (1S, 3'R) | Solifenacin (Active Enantiomer) |

| (1R, 3'S) | Enantiomer of Solifenacin (Isomer-1) |

| (1S, 3'S) | Diastereomer of Solifenacin (Isomer-2) |

| (1R, 3'R) | Diastereomer of Solifenacin (Isomer-3) |

The following diagram illustrates the relationship between the four stereoisomers of solifenacin.

Impurities of Solifenacin Succinate

Impurities in solifenacin succinate can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[7][8] These also include the undesired stereoisomers.[9]

Process-Related Impurities: These are by-products and intermediates that may be present due to the synthetic route employed.[7][8]

Degradation Impurities: These can form under stress conditions such as exposure to light, heat, or oxidizing agents. A common degradation product is the N-oxide of solifenacin.[7][8][10][11]

Table 2: Known Impurities of Solifenacin Succinate

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Impurity C | C₃₁H₂₈N₂O | 444.57 |

| Impurity D | C₃₁H₂₈N₂O | 444.57 |

| Impurity E | C₇H₁₃NO | 127.18 |

| Impurity F | C₂₃H₂₆N₂O₂ | 362.46 |

| Impurity G | C₂₃H₂₆N₂O₂ | 362.46 |

| Impurity H (Succinate Salt) | C₂₇H₃₂N₂O₆ | 480.56 |

| Solifenacin N-Oxide | C₂₃H₂₆N₂O₃ | 378.46 |

| (R,R)-Solifenacin Succinate | C₂₇H₃₂N₂O₆ | 480.56 |

| (S,S)-Solifenacin Succinate | C₂₇H₃₂N₂O₆ | 480.56 |

| Solifenacin cis-Hydroxy Impurity | C₂₃H₂₆N₂O₃ | 378.46 |

| Solifenacin Nitrophenyl Ester Impurity | C₂₂H₁₈N₂O₄ | 374.40 |

| Impurity K | Not specified | Not specified |

Data compiled from multiple sources.[1][12][]

Pharmacology and Mechanism of Action

Solifenacin is a competitive antagonist of muscarinic receptors.[10][14][15] It exhibits a higher selectivity for the M3 receptor subtype, which is predominantly involved in the contraction of the urinary bladder's detrusor smooth muscle.[14][15][16][17] By blocking the binding of acetylcholine to M3 receptors, solifenacin leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[14][16] The metabolism of solifenacin is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[4][10][17] This process results in the formation of one pharmacologically active metabolite, 4R-hydroxy solifenacin, and several inactive metabolites, including the N-glucuronide and N-oxide of solifenacin.[4][10]

Analytical Methodologies and Experimental Protocols

The separation and quantification of solifenacin's stereoisomers and impurities are predominantly achieved using High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (CSP) for stereoisomer analysis.[6][18]

Experimental Protocol: Chiral HPLC Separation of Solifenacin Stereoisomers

This protocol is a representative example based on published methods for the chiral separation of solifenacin stereoisomers.[5][6][9][18]

1. Instrumentation:

2. Chromatographic Conditions:

Table 3: HPLC Method Parameters for Chiral Separation

| Parameter | Value |

| Column | Lux® 5 µm Amylose-1 (250 x 4.6 mm) or Chiralpak AD-H |

| Mobile Phase | n-hexane, ethanol, and diethylamine in an isocratic elution mode. A common ratio is n-hexane:ethanol:diethylamine. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 15 °C to 25 °C |

| Injection Volume | 10 µL |

3. Sample Preparation:

-

Standard Solution: Prepare a standard solution of solifenacin succinate and its stereoisomers in the mobile phase or a suitable solvent.

-

Sample Solution: Dissolve the solifenacin succinate drug substance or a crushed tablet formulation in the appropriate solvent.[7]

4. System Suitability:

-

As per the USP monograph, the resolution between the solifenacin (R,S)-stereoisomer and the (S,S)-stereoisomer peaks should be not less than 1.5.[5]

-

The resolution between the (R,R)-stereoisomer and solifenacin succinate peaks should be not less than 2.0.[5]

-

The relative standard deviation (%RSD) for replicate injections of the standard solution should be no more than 10.0%.[5]

5. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the stereoisomers and impurities based on their retention times and peak areas relative to the standard.

The following diagram outlines a typical workflow for the analysis of solifenacin impurities.

Conclusion

The control of stereoisomers and impurities in solifenacin succinate is paramount to ensure its therapeutic efficacy and safety. The active (1S, 3'R)-stereoisomer must be present in high purity, with strict limits on the other stereoisomers and any process-related or degradation impurities. Robust analytical methods, primarily chiral HPLC, are essential for the separation and accurate quantification of these compounds. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the complexities associated with the stereochemistry and impurity profiling of solifenacin succinate.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. phenomenex.com [phenomenex.com]

- 6. researchgate.net [researchgate.net]

- 7. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. hakon-art.com [hakon-art.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 14. Solifenacin - Wikipedia [en.wikipedia.org]

- 15. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. reallifepharmacology.com [reallifepharmacology.com]

- 17. Solifenacin pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Forced Degradation Studies of Solifenacin Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of Solifenacin Succinate, an active pharmaceutical ingredient used in the treatment of overactive bladder. Understanding the degradation pathways and the stability of a drug substance under various stress conditions is a critical component of drug development, as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH). This document summarizes key findings from published literature, presenting detailed experimental protocols, quantitative degradation data, and visual representations of degradation pathways and experimental workflows to aid in the design and interpretation of stability-indicating studies.

Introduction to Forced Degradation

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. The primary goal is to elucidate the intrinsic stability of the molecule and identify potential degradation products. This information is crucial for developing stability-indicating analytical methods, understanding the degradation pathways, and establishing appropriate storage conditions and shelf-life for the final drug product.

Summary of Stress Conditions and Degradation Behavior

Solifenacin Succinate has been subjected to a variety of stress conditions as per ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. The drug exhibits varying degrees of stability under these conditions. While some studies report stability under certain hydrolytic and thermal conditions, others indicate significant degradation, particularly under oxidative and photolytic stress.[1] The formation of several degradation products has been reported, with some being identified and characterized.

Experimental Protocols for Forced Degradation

The following sections detail the experimental conditions that have been employed in the forced degradation of Solifenacin Succinate.

Acid Hydrolysis

-

Objective: To assess the stability of Solifenacin Succinate in an acidic environment.

-

Methodology:

-

Prepare a stock solution of Solifenacin Succinate in a suitable diluent (e.g., methanol or a mixture of water and acetonitrile).[2][3]

-

Treat the stock solution with an acidic solution, such as 0.1N to 5N Hydrochloric Acid (HCl).[2][4]

-

The mixture is then typically heated at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[2]

-

After the stress period, the solution is neutralized with an equivalent amount of a suitable base (e.g., 0.1N Sodium Hydroxide).[2]

-

The stressed sample is then diluted to a suitable concentration and analyzed by a stability-indicating analytical method, typically RP-HPLC.

-

Alkaline Hydrolysis

-

Objective: To evaluate the degradation of Solifenacin Succinate under basic conditions.

-

Methodology:

-

Prepare a stock solution of Solifenacin Succinate.

-

Add an alkaline solution, such as 0.1N to 5N Sodium Hydroxide (NaOH), to the stock solution.[2][4]

-

The solution is often heated (e.g., at 60°C for 6 hours) to accelerate degradation.[2]

-

Following the incubation period, the solution is neutralized with an appropriate acid (e.g., 0.1N HCl).[2]

-

The sample is then prepared for analysis.

-

Oxidative Degradation

-

Objective: To investigate the susceptibility of Solifenacin Succinate to oxidation.

-

Methodology:

-

Prepare a stock solution of the drug.

-

Treat the solution with an oxidizing agent, commonly 3% to 30% Hydrogen Peroxide (H₂O₂).[2][5]

-

The reaction is typically carried out at room temperature for a specified duration, for instance, 15 minutes to 24 hours.[2][6]

-

The sample is then diluted and analyzed.

-

Thermal Degradation

-

Objective: To assess the impact of heat on the stability of Solifenacin Succinate in its solid state.

-

Methodology:

-

A sample of solid Solifenacin Succinate is exposed to dry heat in a hot air oven.

-

The temperature is typically maintained at a high level, for example, 105°C or 110°C, for a period ranging from several hours to days.[2][7]

-

After exposure, the sample is allowed to cool, and a solution is prepared for analysis.

-

Photolytic Degradation

-

Objective: To determine the light sensitivity of Solifenacin Succinate.

-

Methodology:

-

A solution of Solifenacin Succinate is exposed to a light source.

-

The ICH guidelines recommend exposure to a cool white fluorescent lamp and a near UV lamp. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Alternatively, samples can be exposed to direct sunlight for a specified period, such as 24 hours.[2][8]

-

A control sample is kept in the dark to differentiate between thermal and photolytic degradation.

-

The exposed sample is then analyzed.

-

Quantitative Degradation Data

The extent of degradation of Solifenacin Succinate under various stress conditions is summarized in the table below. It is important to note that the percentage of degradation can vary significantly depending on the specific experimental conditions (e.g., concentration of stressor, temperature, and duration of exposure).

| Stress Condition | Stressor | Exposure Time & Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N HCl | 6 hours at 60°C | No degradation reported | [2] |

| Acid Hydrolysis | 1N HCl | 8 hours | 2.06 | [4] |

| Acid Hydrolysis | 5M HCl | Not specified | ~20 | [9] |

| Alkaline Hydrolysis | 0.1N NaOH | 6 hours at 60°C | No degradation reported | [2] |

| Alkaline Hydrolysis | 0.1N NaOH | Not specified | Significant degradation | [4] |

| Oxidative Degradation | 3% H₂O₂ | 15 minutes at room temp. | No degradation reported | [2] |

| Oxidative Degradation | 3% H₂O₂ | Not specified | ~80 | [9] |

| Oxidative Degradation | 20% H₂O₂ | Not specified | 0.2 | [7] |

| Thermal Degradation | Dry Heat | 24 hours at 110°C | No degradation reported | [2] |

| Thermal Degradation | Dry Heat | Not specified | 2.6 | [7] |

| Photolytic Degradation | Sunlight | 24 hours | No degradation reported | [2] |

| Photolytic Degradation | UV light | Not specified | 2.0 | [7] |

Visualizing Experimental Workflows and Degradation Pathways

To better understand the processes involved in forced degradation studies and the resulting degradation of Solifenacin Succinate, the following diagrams have been generated using Graphviz (DOT language).

Caption: General workflow for forced degradation studies of Solifenacin Succinate.

Caption: Postulated degradation pathways of Solifenacin Succinate under stress.

Conclusion

The forced degradation studies of Solifenacin Succinate reveal its susceptibility to degradation under various stress conditions, particularly oxidative and, in some cases, hydrolytic and photolytic stress. The primary degradation products identified include Solifenacin N-oxide and other process-related impurities that can also be formed under stress.[9][10][11][12] A thorough understanding of these degradation pathways is essential for the development of robust, stability-indicating analytical methods and for ensuring the quality, safety, and efficacy of Solifenacin Succinate drug products. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and quality control of this pharmaceutical compound.

References